trans-1-Boc-octahydro-[1,5]naphthyridine
Description
trans-1-Boc-octahydro-[1,5]naphthyridine is a bicyclic amine derivative featuring a partially saturated [1,5]naphthyridine core. The Boc (tert-butoxycarbonyl) group at the trans-1 position serves as a protective moiety for the nitrogen atom, enhancing solubility and stability during synthetic modifications. This scaffold is structurally characterized by a fused bicyclic system with two six-membered rings, where the octahydro designation indicates eight hydrogen atoms saturating the framework. Its stereochemistry (trans configuration) is critical for modulating biological activity and synthetic accessibility .
The compound is primarily utilized in medicinal chemistry as a precursor for drug discovery, particularly in the synthesis of kinase inhibitors, antiviral agents, and β-cell replication promoters. Its rigid structure and nitrogen-rich framework enable diverse functionalization via cross-coupling, alkylation, or nucleophilic substitution reactions .
Properties
IUPAC Name |
tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASRKUXYJXBNQ-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]2[C@@H]1CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-octahydro-[1,5]naphthyridine typically involves the following steps:
Starting Material: The synthesis begins with octahydro-[1,5]naphthyridine.
Protection: The nitrogen atom is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Boc-octahydro-[1,5]naphthyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the naphthyridine ring.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an organic solvent.
Major Products Formed:
Oxidation: Oxidized derivatives of the naphthyridine ring.
Reduction: Reduced forms of the naphthyridine ring.
Substitution: Substituted derivatives at the nitrogen or carbon atoms.
Scientific Research Applications
Chemistry: trans-1-Boc-octahydro-[1,5]naphthyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study the interactions of naphthyridine derivatives with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-1-Boc-octahydro-[1,5]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability, allowing the compound to interact with specific sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between trans-1-Boc-octahydro-[1,5]naphthyridine and analogous compounds:
Key Observations :
- Saturation vs. Aromaticity : Unlike aromatic naphthyridines (e.g., 3-bromo-1,5-naphthyridine), the octahydro core of the Boc-protected derivative reduces ring strain and enhances conformational rigidity, favoring interactions with biological targets .
- Substituent Effects : The Boc group in this compound contrasts with electron-withdrawing groups (e.g., Cl, Br) in other derivatives, which are typically used to direct cross-coupling reactions .
Reactivity and Stability
- Boc-Protected Derivative : The Boc group enhances stability under acidic conditions but is susceptible to deprotection via trifluoroacetic acid (TFA). This contrasts with halogenated derivatives (e.g., 3-bromo-1,5-naphthyridine), which are stable under cross-coupling conditions .
- Electrophilic Substitution : Aromatic naphthyridines undergo regioselective substitution at electron-deficient positions (e.g., chlorination at position 4), while the octahydro derivative favors alkylation or amination at the trans-1 nitrogen .
Biological Activity
trans-1-Boc-octahydro-[1,5]naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The Boc (tert-butyloxycarbonyl) group in this compound enhances the compound's stability and reactivity, making it a valuable scaffold for drug development. The octahydro structure contributes to its unique interactions with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of the Boc group allows for selective reactions at specific sites on the molecule, modulating the activity of these targets and leading to various biological effects.
Anti-inflammatory Effects
Naphthyridine derivatives have been reported to possess anti-inflammatory properties. For instance, compounds derived from naphthyridines have been shown to reduce pro-inflammatory mediators in animal models . This suggests that this compound may also exhibit similar effects.
Antimicrobial Properties
Naphthyridines are recognized for their antimicrobial activities against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacterial strains .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| This compound | Potential anticancer and anti-inflammatory | TBD |
| Canthin-6-one | Anticancer (apoptosis induction) | 7 μM |
| Naphthyridine Derivatives | Antimicrobial and anti-inflammatory | Varied |
Study 1: Inhibition of TGF-beta Receptor
A study identified 1,5-naphthyridine derivatives as potent inhibitors of the TGF-beta type I receptor (ALK5), showing IC50 values as low as 4 nM. This highlights the potential for naphthyridine derivatives in targeting specific signaling pathways involved in cancer progression .
Study 2: Anticancer Activity of Canthin-6-one
Canthin-6-one demonstrated significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest. These findings suggest that similar naphthyridine structures could yield comparable anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
